molecular formula C20H25NO B1671579 グレマンセリン CAS No. 107703-78-6

グレマンセリン

カタログ番号: B1671579
CAS番号: 107703-78-6
分子量: 295.4 g/mol
InChIキー: AXNGJCOYCMDPQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemistry

Glemanserin serves as a reference compound in studies involving serotonin receptors and their ligands. Its unique properties have paved the way for developing more selective 5-HT2A receptor antagonists, enhancing our understanding of receptor-ligand interactions.

Biology

In biological research, glemanserin is utilized to investigate the role of serotonin receptors in various physiological processes. Its selectivity for the 5-HT2A receptor makes it an invaluable tool for studying serotonergic signaling pathways.

Medicine

Although glemanserin was investigated for treating generalized anxiety disorder, it did not achieve sufficient efficacy to warrant clinical use. Nonetheless, it has provided insights into the mechanisms underlying anxiety and other psychiatric disorders. Recent studies have explored its potential in managing substance use disorders due to its effects on drug-induced behaviors.

Industry

The compound's selective antagonism of the 5-HT2A receptor positions it as a valuable asset in developing new therapeutic agents targeting this receptor. Its historical significance as the first truly selective 5-HT2A ligand underscores its importance in pharmaceutical research.

Case Study: Morphine-Induced Behavioral Changes

In a controlled study involving male mice, researchers assessed glemanserin's effects on morphine-induced behavioral sensitization and withdrawal symptoms:

  • Experimental Design : Mice were divided into groups receiving either morphine alone or morphine plus glemanserin.
  • Results : The group receiving both substances exhibited significantly lower locomotor activity compared to the morphine-only group (p < 0.001). Additionally, glemanserin effectively reduced behavioral sensitization typically observed with repeated morphine exposure.

Key Findings from In Vivo Studies

  • Locomotor Activity : Treatment with glemanserin prevented morphine-induced increases in distance traveled by mice during behavioral tests.
  • Behavioral Sensitization : The compound reduced behavioral sensitization associated with repeated morphine exposure.
  • Withdrawal Symptoms : Administration mitigated withdrawal symptoms in morphine-dependent mice.

Clinical Implications

While glemanserin was explored for treating generalized anxiety disorder, it ultimately did not demonstrate sufficient efficacy for market approval. However, ongoing research continues to evaluate its potential in managing other psychiatric conditions linked to serotonin dysregulation.

Future Research Directions

The findings from studies involving glemanserin highlight its potential as a therapeutic agent in managing substance use disorders and other conditions related to serotonin signaling. Future research could explore:

  • Efficacy in combination therapies.
  • Impact on other neurotransmitter systems.
  • Long-term effects on mood regulation and cognitive functions.

準備方法

The synthesis of glemanserin involves several steps, starting with the preparation of the core structure, which includes a piperidine ring. The synthetic route typically involves the following steps:

Industrial production methods for glemanserin would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

化学反応の分析

Glemanserin undergoes several types of chemical reactions, including:

    Oxidation: Glemanserin can be oxidized to form various oxidation products. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the functional groups on glemanserin. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions can be used to introduce different functional groups onto the glemanserin molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

生物活性

Glemanserin, also known as MDL 11,939, is a potent and selective antagonist of the serotonin 5-HT2A receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders. Its biological activity primarily revolves around its effects on serotonin signaling pathways, which are crucial in regulating mood, cognition, and various behavioral responses.

PropertyValue
Molecular FormulaC20_{20}H25_{25}NO
Molecular Weight295.426 g/mol
CAS Number107703-78-6
Density1.084 g/cm³
Boiling Point434.2 °C
Flash Point205.6 °C

Glemanserin's selectivity for the 5-HT2A receptor is notable, with Ki values of 2.89 nM for rat receptors, 0.54 nM for rabbit receptors, and 2.5 nM for human receptors, indicating a strong affinity for this receptor subtype .

Glemanserin acts primarily as an antagonist at the 5-HT2A receptor, a G protein-coupled receptor involved in various signaling pathways within the central nervous system (CNS). The blockade of this receptor has been associated with antipsychotic and antidepressant effects, as well as modulation of drug-induced behaviors . Specifically, its action can influence dopamine release in response to stress and drug exposure, making it relevant in addiction studies .

In Vivo Studies

Research has demonstrated that Glemanserin significantly suppresses morphine-induced behavioral sensitization and withdrawal symptoms in male mice. It was found to inhibit the increase in locomotor activity typically associated with morphine administration, suggesting its potential utility in managing opioid withdrawal symptoms .

Key Findings from In Vivo Studies

  • Locomotor Activity : Glemanserin treatment prevented morphine-induced increases in distance traveled by mice during behavioral tests.
  • Behavioral Sensitization : The compound effectively reduced the behavioral sensitization typically observed with repeated morphine exposure.
  • Withdrawal Symptoms : Administration of Glemanserin mitigated withdrawal symptoms in morphine-dependent mice .

Comparative Efficacy

In comparison to other compounds targeting the 5-HT2A receptor, Glemanserin is distinguished by its selectivity and potency. It served as a precursor to more advanced antagonists such as volinanserin (MDL-100,907), which exhibits even greater selectivity and efficacy .

Clinical Applications

While Glemanserin was investigated for treating generalized anxiety disorder, it ultimately did not demonstrate sufficient efficacy to warrant clinical use . However, its role as a research tool continues to provide insights into serotonin receptor dynamics and their implications in neuropsychiatric conditions.

Case Study: Morphine-Induced Behavioral Changes

In a controlled study involving male mice, researchers administered Glemanserin alongside morphine to assess its effects on locomotor activity and withdrawal symptoms:

  • Experimental Design : Mice were divided into groups receiving either morphine alone or morphine plus Glemanserin.
  • Results : The group receiving both substances showed significantly lower locomotor activity compared to the morphine-only group (p < 0.001), indicating that Glemanserin effectively counteracted the stimulant effects of morphine .

Implications for Future Research

The findings from studies involving Glemanserin highlight its potential as a therapeutic agent in managing substance use disorders and other conditions linked to serotonin dysregulation. Future research could explore its efficacy in combination therapies or its impact on other neurotransmitter systems.

特性

IUPAC Name

phenyl-[1-(2-phenylethyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c22-20(18-9-5-2-6-10-18)19-12-15-21(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19-20,22H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNGJCOYCMDPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)O)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042624
Record name MDL 11,939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107703-78-6, 132553-86-7
Record name Glemanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107703-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glemanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107703786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glemanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132553867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MDL 11,939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107703-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLEMANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96LS7MC5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone (0.10 g) in tetrahydrofuran (0.40 g) was added to wet surface-modified adsorbent of Example 10 (1.0 g) in excess aqueous NaOH pH 9.0 (2.0 mL). This mixture was stirred at ambient temperature for 30 minutes. After this, NaBH4 (20 mg) was added and the resulting mixture was stirred at ambient temperature for 16 hours. The liquid phase was then decanted and the adsorbent was washed with tetrahydrofuran in order to quantitatively extract all product from the resin. The tetrahydrofuran washings were combined with liquid phase and analyzed by chiral High Pressure Liquid Chromatography (HPLC) using a Chiracel OD-R column commercially available from Chiral Technologist Incorporation and 1.0M aqueous NaClO4 /acetonitrile (60/40 by volume) as a mobile phase. The product α-phenyl-[1-(2-phenylethyl )]-4-piperidinemethanol of a moderate enantiomeric purity (enantiomeric excess of S (-)=25 percent) was obtained.
Name
phenyl-[1-(2-phenylethyl)-4-piperidyl]-ketone
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 10
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of alpha-phenyl-4-piperidinemethanol (1.5 g, 7.8 mmol), 2-bromoethyl benzene (1.1 ml, 8.0 mmol) and potassium carbonate (1.1 g, 8.0 mmol) in dry DMF (20 ml) was heated at 80° C. over the weekend (60 h). The excess DMF was distilled off at reduced pressure and the residue was dissolved in ethyl acetate. The organic phase was washed with H2O (3×100 ml), saturated aqueous NaCl (1×100 ml), dried (MgSO4), filtered and evaporated to give a pale yellow oil which eventually crystallized. After recrystallization from ethyl acetate-hexane, a white crystalline solid was obtained, mp 125°-128° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glemanserin
Reactant of Route 2
Reactant of Route 2
Glemanserin
Reactant of Route 3
Reactant of Route 3
Glemanserin
Reactant of Route 4
Reactant of Route 4
Glemanserin
Reactant of Route 5
Reactant of Route 5
Glemanserin
Reactant of Route 6
Reactant of Route 6
Glemanserin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。